4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine, trifluoroacetic acid
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Overview
Description
4-(3,5-Difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a difluorophenyl group attached to a tetrahydropyrimidine ring, with an amine group at the 2-position and trifluoroacetic acid as a counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the reaction of 3,5-difluoroaniline with a suitable aldehyde or ketone under acidic or basic conditions to form the corresponding imine This imine is then cyclized to form the tetrahydropyrimidine ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine or other functional groups to amines or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and bases are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4-(3,5-Difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Difluorophenyl)pyrimidine: Similar structure but lacks the tetrahydro component.
4-(3,5-Difluorophenyl)-1,2,3,6-tetrahydropyridine: Similar structure but with a different ring system.
3,5-Difluoroaniline: The starting material for the synthesis of the compound.
Uniqueness
4-(3,5-Difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2580223-17-0 |
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Molecular Formula |
C12H12F5N3O2 |
Molecular Weight |
325.2 |
Purity |
95 |
Origin of Product |
United States |
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